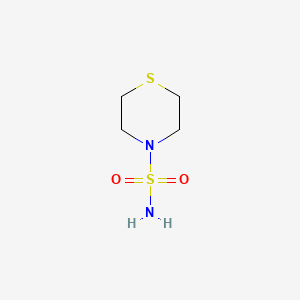

Thiomorpholine-4-sulfonamide

CAS No.: 4157-98-6

Cat. No.: VC3239637

Molecular Formula: C4H10N2O2S2

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4157-98-6 |

|---|---|

| Molecular Formula | C4H10N2O2S2 |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | thiomorpholine-4-sulfonamide |

| Standard InChI | InChI=1S/C4H10N2O2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) |

| Standard InChI Key | ASRHZFWROABGOC-UHFFFAOYSA-N |

| SMILES | C1CSCCN1S(=O)(=O)N |

| Canonical SMILES | C1CSCCN1S(=O)(=O)N |

Introduction

Chemical Properties and Structure

Structural Features

Thiomorpholine-4-sulfonamide consists of a thiomorpholine ring with a sulfonamide group attached at the nitrogen position. The thiomorpholine portion provides a cyclic structure containing both nitrogen and sulfur atoms, while the sulfonamide group contributes significant hydrogen bonding capacity and acidity.

Physical and Chemical Properties

While specific data for thiomorpholine-4-sulfonamide is limited in the provided search results, the compound's properties can be inferred based on related sulfonamide compounds. The table below presents estimated physical and chemical properties:

| Property | Value/Description | Notes |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂O₂S₂ | - |

| Molecular Weight | ~182 g/mol | Estimated based on structure |

| Physical State | Solid at room temperature | Typical for similar sulfonamides |

| Solubility | Moderate solubility in polar organic solvents | Likely poorly soluble in water |

| Acidity | Weakly acidic (pKa ~10) | Due to sulfonamide N-H protons |

| Hydrogen Bonding | Donor and acceptor | Important for biological interactions |

| Melting Point | Not specified | Typically >100°C for sulfonamides |

Reactivity Profile

The chemical reactivity of thiomorpholine-4-sulfonamide is influenced by both the thiomorpholine ring and the sulfonamide functional group:

-

The thiomorpholine ring can participate in nucleophilic substitution reactions, particularly through the sulfur atom.

-

The sulfonamide group can undergo various transformations, including:

-

Reduction to form amines

-

N-alkylation reactions

-

Metal-catalyzed coupling reactions

-

Hydrogen bonding interactions with biological targets

-

Synthetic Methods

General Approaches to Sulfonamide Synthesis

The synthesis of sulfonamides, including thiomorpholine-4-sulfonamide, typically involves one of several established methods. Based on the available search results, the following approaches are relevant to the synthesis of heterocyclic sulfonamides.

Via Sulfonyl Chlorides

The most common method involves reaction of aryl/alkyl sulfonyl chloride with an amine in a suitable solvent:

"Sulfonamide derivatives are commonly synthesized by the reaction of aryl/alkyl-sulfonylchloride with aryl/alkyl-amine in suitable solvent such as dichloromethane or chloroform in presence of base such as triethylamine, pyridine etc."

For thiomorpholine-4-sulfonamide, this would involve reacting thiomorpholine with an appropriate sulfonyl chloride reagent under controlled conditions.

Using Sulfinylamine Reagents

A more recent approach involves using sulfinylamine reagents such as t-BuONSO:

"Here we describe the direct synthesis of these valuable compounds from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO."

This method provides a direct route to primary sulfonamides without requiring the isolation of sulfonyl chloride intermediates:

"Simply combining t-BuONSO with (hetero)aryl or alkyl organometallic nucleophiles such as Grignard reagents or oganolithiums gives rapid and convenient access to a broad range of medicinally relevant primary sulfonamides."

Alternative Method Using Alkyl Sulfonates

The search results also describe an alternative approach using alkyl sulfonates:

"The sulphonamide derivatives are synthesized from alkyl-4-halophenylsulfonate... Sulfonamides are prepared by the reaction of ethylsulfonate and primary or secondary amines in hydrocarbon solvent at about 60-140°C under nitrogen atmosphere."

This method has several advantages:

-

The reaction occurs under neutral conditions

-

It involves removal of ethanol to produce the sulfonamide

-

It is suitable for compounds containing acid-sensitive groups

Purification and Characterization

The purification of sulfonamide compounds typically involves:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvents

-

HPLC purification for analytical grade material

Characterization would typically employ:

-

NMR spectroscopy (¹H and ¹³C)

-

Mass spectrometry

-

Infrared spectroscopy

-

X-ray crystallography (for solid-state structure)

-

Elemental analysis

Biological Activity and Applications

Pharmacological Properties

Sulfonamides, including heterocyclic variants like thiomorpholine-4-sulfonamide, possess diverse biological activities. While specific data for thiomorpholine-4-sulfonamide is limited in the search results, related compounds show:

-

Enzyme inhibition properties

-

Receptor binding capabilities

-

Potential anti-cancer activity

The sulfonamide group forms hydrogen bonds with biological molecules, enhancing binding affinity and specificity to potential targets. The thiomorpholine ring provides additional binding interactions through its sulfur atom, which can coordinate with metal centers in enzymes or engage in hydrophobic interactions with protein binding pockets.

Structure-Activity Relationships

Structure-activity relationships (SAR) studies on related compounds suggest that modification of the sulfonamide group or the heterocyclic ring can significantly impact biological activity. For thiomorpholine-4-sulfonamide, such modifications might include:

-

N-substitution of the sulfonamide group

-

Oxidation of the sulfur atom in the thiomorpholine ring

-

Introduction of substituents on the thiomorpholine ring

-

Conjugation with other pharmacophores

Comparison with Related Compounds

Comparison with Morpholine-4-sulfonamide

The key structural difference between thiomorpholine-4-sulfonamide and morpholine-4-sulfonamide is the replacement of the oxygen atom with sulfur in the heterocyclic ring. This substitution significantly alters:

-

Ring size and conformation (sulfur bonds are longer than oxygen bonds)

-

Electronic properties (sulfur is less electronegative than oxygen)

-

Hydrogen bonding capabilities

-

Metabolic stability

-

Lipophilicity (thiomorpholine derivatives are generally more lipophilic)

Comparison with Other Heterocyclic Sulfonamides

When compared to other heterocyclic sulfonamides, thiomorpholine-4-sulfonamide possesses unique features:

SAR Insights from N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

The search results provide information about a complex thiomorpholine-containing sulfonamide derivative that offers insights into the potential of thiomorpholine in medicinal chemistry:

"N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs."

This suggests that the thiomorpholine substructure confers advantageous properties that could be exploited in drug design using thiomorpholine-4-sulfonamide as a building block.

Recent Research Developments

Synthetic Methodology Advancements

Recent advances in sulfonamide synthesis have expanded the toolkit available for creating compounds like thiomorpholine-4-sulfonamide:

"The development of the novel sulfinylamine reagent t-BuONSO 1 has led to a new synthesis of primary sulfonamides."

Such methodologies enable more efficient and selective synthesis of complex sulfonamides, potentially including thiomorpholine-4-sulfonamide derivatives.

Functionalization Strategies

Research into the functionalization of sulfonamides has revealed new possibilities:

"Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4"

This approach allows for the conversion of primary sulfonamides back to sulfonyl chlorides, which can then be used for further derivatization. Applied to thiomorpholine-4-sulfonamide, this could enable the creation of diverse libraries of functionalized derivatives.

Applications in Drug Discovery

The search results suggest that thiomorpholine-containing compounds have demonstrated promising activities in several therapeutic areas:

"Recent studies have indicated that pyrazole derivatives, including sulfonamides, exhibit promising anticancer properties."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume